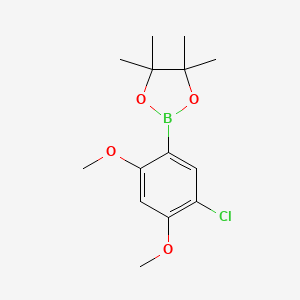![molecular formula C12H16BN3O2 B6162656 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2260710-34-5](/img/no-structure.png)
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a type of organic compound that contains boron . It’s related to other compounds such as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" .
Applications De Recherche Scientifique
I have conducted a search for the specific applications of “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine” in scientific research. However, detailed information on unique applications for this compound is not readily available in the search results.
Borylation Reactions
Compounds with a dioxaborolane structure are often used as reagents for borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .
Hydroboration
They can also be used in hydroboration reactions of alkyl or aryl alkynes and alkenes with transition metal catalysts .
Synthesis of Conjugated Copolymers
Such compounds may be involved in the synthesis of intermediates for generating conjugated copolymers .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine' involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 5-bromo-1H-pyrazolo[4,3-c]pyridine followed by a Suzuki coupling reaction with 4-chloro-1H-1,2,3-triazole.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "5-bromo-1H-pyrazolo[4,3-c]pyridine", "4-chloro-1H-1,2,3-triazole" ], "Reaction": [ "Step 1: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with 5-bromo-1H-pyrazolo[4,3-c]pyridine in the presence of a palladium catalyst to form 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-bromo-1H-pyrazolo[4,3-c]pyridine.", "Step 2: The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-chloro-1H-1,2,3-triazole in the presence of a palladium catalyst to form the final product, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine." ] } | |
Numéro CAS |
2260710-34-5 |
Nom du produit |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
Formule moléculaire |
C12H16BN3O2 |
Poids moléculaire |
245.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



